

# Irsonontrine Maleate: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Irsonontrine Maleate*

Cat. No.: *B12417510*

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## Introduction

**Irsonontrine Maleate** (formerly known as E2027 Maleate) is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).<sup>[1][2]</sup> PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, particularly in the central nervous system. By inhibiting PDE9, **Irsonontrine Maleate** elevates intracellular cGMP levels, which has been shown to enhance synaptic plasticity and improve cognitive function. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Irsonontrine Maleate**, intended for researchers, scientists, and drug development professionals.

## Chemical Structure and Physicochemical Properties

**Irsonontrine Maleate** is the maleate salt of the active pharmaceutical ingredient Irsonontrine. Its chemical structure is characterized by a pyrazolo[4,3-c]quinoline core.

Table 1: Chemical Identifiers of Irsonontrine and **Irsonontrine Maleate**

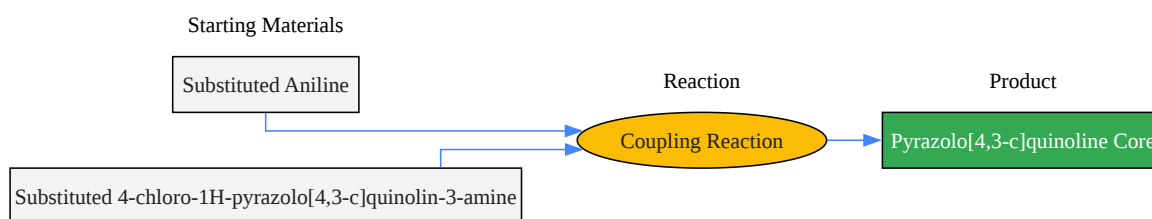
Identifier	Irsenontrine	Irsenontrine Maleate
IUPAC Name	7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-((3S)-tetrahydrofuran-3-yl)-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one	7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-tetrahydrofuran-3-yl]-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one; (Z)-but-2-enedioic acid
Molecular Formula	C <sub>22</sub> H <sub>22</sub> N <sub>4</sub> O <sub>3</sub>	C <sub>26</sub> H <sub>26</sub> N <sub>4</sub> O <sub>7</sub>
Molecular Weight	390.44 g/mol	506.51 g/mol
CAS Number	1429509-82-9	1630083-70-3
SMILES	<chem>Cc1cnc(c(C)c1-c2ccc3c(c2)[nH]c(=O)c4cnn([C@@]5([H])CCOC5)c34)OC</chem>	<chem>Cc1cnc(c(C)c1-c2ccc3c(c2)[nH]c(=O)c4cnn([C@@]5([H])CCOC5)c34)OC.C(=C/C(=O)O)/C(=O)O</chem>
InChI	InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m0/s1	InChI=1S/C22H22N4O3.C4H4O4/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15;5-3(6)1-2-4(7)8/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-/m0./s1
InChIKey	AFKSGMDXSLTKSU-DASCVMRKSA-N	Not Available

Table 2: Physicochemical Properties of Irsenontrine and **Irsenontrine Maleate**

Property	Value
pKa	Data not publicly available
Melting Point	Data not publicly available
Solubility (Irsenontrine)	DMSO: 12.5 mg/mL (32.02 mM) with warming to 60°C
Solubility (Irsenontrine Maleate)	In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the solubility is $\geq$ 1.25 mg/mL (3.20 mM) as a suspension. In a formulation of 10% DMSO and 90% (20% SBE- $\beta$ -CD in Saline), the solubility is $\geq$ 1.25 mg/mL (3.20 mM) as a clear solution.

## Synthesis

While the specific, industrial-scale synthesis of **Irsenontrine Maleate** is proprietary, the core structure, a pyrazolo[4,3-c]quinoline, can be synthesized through various laboratory methods. One general approach involves the reaction of a substituted 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with a substituted aniline.[3][4] Another reported method involves the acid-promoted reaction of pyrazole-arylamines with  $\beta$ -keto esters.[1] An electrochemical synthesis approach has also been described for generating pyrazolo[4,3-c]quinoline derivatives from 7-chloro-4-hydrazinoquinolines and aromatic aldehydes.[5]

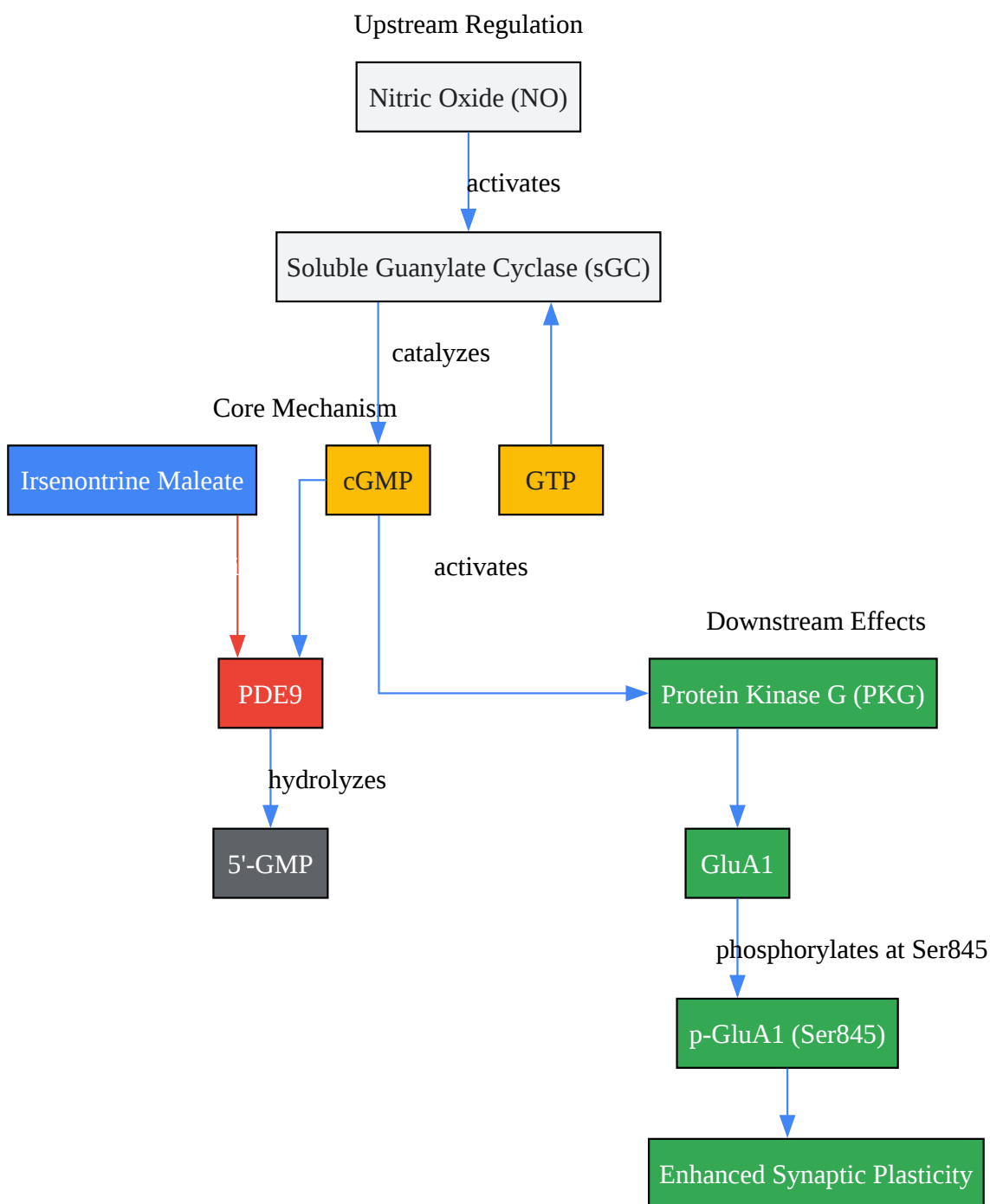


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General synthetic scheme for the pyrazolo[4,3-c]quinoline core.

## Mechanism of Action and Signaling Pathway

**Irsenontrine Maleate** is a selective inhibitor of PDE9, an enzyme that degrades cGMP.[2] The inhibition of PDE9 leads to an accumulation of intracellular cGMP. In the central nervous system, elevated cGMP levels activate protein kinase G (PKG). PKG, in turn, phosphorylates the AMPA receptor subunit GluA1 at Serine 845.[5][6][7][8] This phosphorylation event is crucial for enhancing synaptic plasticity, which is a fundamental mechanism for learning and memory. The upstream synthesis of cGMP is primarily regulated by the nitric oxide (NO) signaling pathway, where NO activates soluble guanylate cyclase (sGC) to produce cGMP from GTP.



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Signaling pathway of **Irsenontrine Maleate**.

## Experimental Protocols

### In Vitro PDE9 Inhibition Assay

This protocol is adapted from commercially available PDE9A assay kits and can be used to determine the inhibitory activity of **Irsonontrine Maleate**.<sup>[9][10]</sup>

Materials:

- Recombinant human PDE9A2 enzyme
- Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
- PDE assay buffer (e.g., Tris-HCl buffer, pH 7.2)
- **Irsonontrine Maleate** stock solution (in DMSO)
- Binding agent (for fluorescence polarization assays)
- 96-well black microtiter plates
- Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare serial dilutions of **Irsonontrine Maleate** in PDE assay buffer.
- In a 96-well plate, add the diluted **Irsonontrine Maleate** or vehicle (DMSO) to the appropriate wells.
- Add the recombinant PDE9A2 enzyme to each well and pre-incubate for 15 minutes at 25°C.
- Initiate the reaction by adding the fluorescently labeled cGMP substrate.
- Incubate the plate for 30-60 minutes at 25°C.
- Terminate the reaction by adding the binding agent (for fluorescence polarization assays) or a stop solution.

- Read the fluorescence polarization or fluorescence intensity on a plate reader.
- Calculate the percent inhibition and determine the IC<sub>50</sub> value for **Irsenontrine Maleate**.

## Western Blot for Phospho-GluA1 (Ser845) in Cultured Neurons

This protocol describes the detection of GluA1 phosphorylation at Serine 845 in cultured neurons following treatment with **Irsenontrine Maleate**.[\[8\]](#)[\[11\]](#)[\[12\]](#)

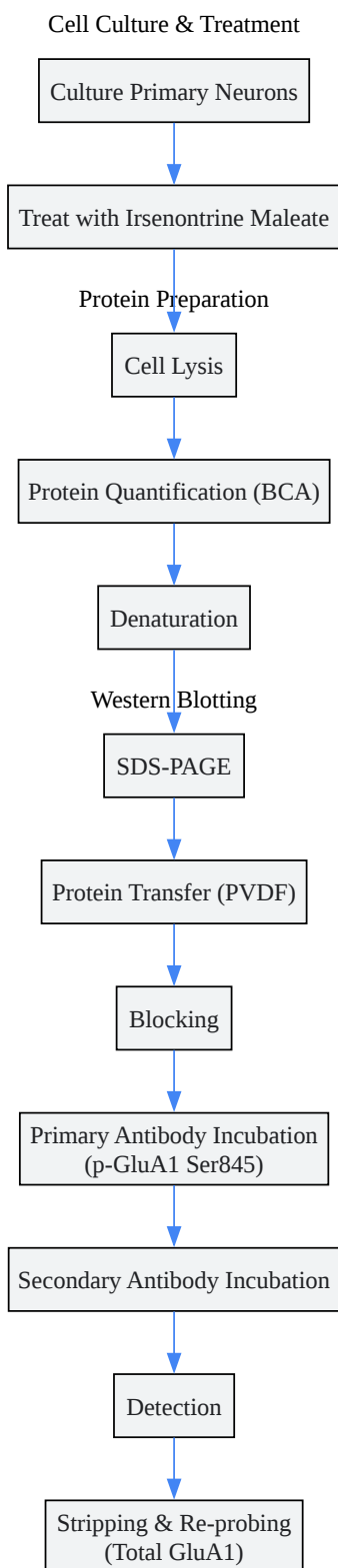
Materials:

- Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
- **Irsenontrine Maleate**
- Lysis buffer (containing phosphatase and protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: rabbit anti-phospho-GluA1 (Ser845) and mouse anti-total GluA1
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Culture primary neurons to the desired density.

- Treat the neurons with various concentrations of **Irsenontrine Maleate** or vehicle for a specified time.
- Lyse the cells in lysis buffer on ice.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-GluA1 (Ser845) antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the anti-total GluA1 antibody to normalize the data.



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Experimental workflow for Western Blot analysis.

## Pharmacokinetics and Clinical Development

**Irsonontrine Maleate** is orally bioavailable.[1] In a phase 1 clinical trial, the elimination half-life of Irsonontrine was found to be approximately 30 hours in humans.[13] The administration of Irsonontrine led to a significant, dose-dependent increase in cGMP levels in the cerebrospinal fluid (CSF), confirming target engagement in the central nervous system.[13] **Irsonontrine Maleate** is currently in clinical development for the treatment of dementia with Lewy bodies.[14]

## Conclusion

**Irsonontrine Maleate** is a promising therapeutic agent for neurological disorders characterized by cognitive impairment. Its mechanism of action, involving the selective inhibition of PDE9 and subsequent enhancement of cGMP-mediated signaling, is well-supported by preclinical and clinical data. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound. Further research will continue to elucidate the full therapeutic potential of **Irsonontrine Maleate**.

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